

# Entrectinib intracranial efficacy versus chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Entrectinib

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## Entrectinib Intracranial Efficacy Data

Tumor Type / Population	Intracranial Objective Response Rate (ORR)	Median Intracranial Duration of Response (DoR)	Source Study / Population
<b>NTRK fusion-positive solid tumors</b> (with measurable CNS metastases at baseline)	63.6% (95% CI: 30.8–89.1) [1]	22.1 months (95% CI: 7.4–NE) [1]	Integrated analysis of ALKA, STARTRK-1, and STARTRK-2 trials (n=11) [1]
<b>ROS1-positive NSCLC</b> (with baseline CNS metastases)	49% (by Blinded Independent Central Review) [2]	12.9 months [2]	Integrated analysis of ALKA, STARTRK-1, and STARTRK-2 trials (n=51) [2]
<b>Various NTRK/ROS1/ALK fusion-positive tumors</b> (with CNS disease)	Regression of brain tumors in 100% (3/3) of NTRK fusion-positive patients [3]	N/A (Case observations from early-phase studies) [3]	Phase 1 clinical studies and compassionate use (n=3) [3]

## Experimental Methodology for Key Data

The primary evidence for **entrectinib**'s efficacy comes from integrated analyses of several clinical trials, which follow rigorous protocols.

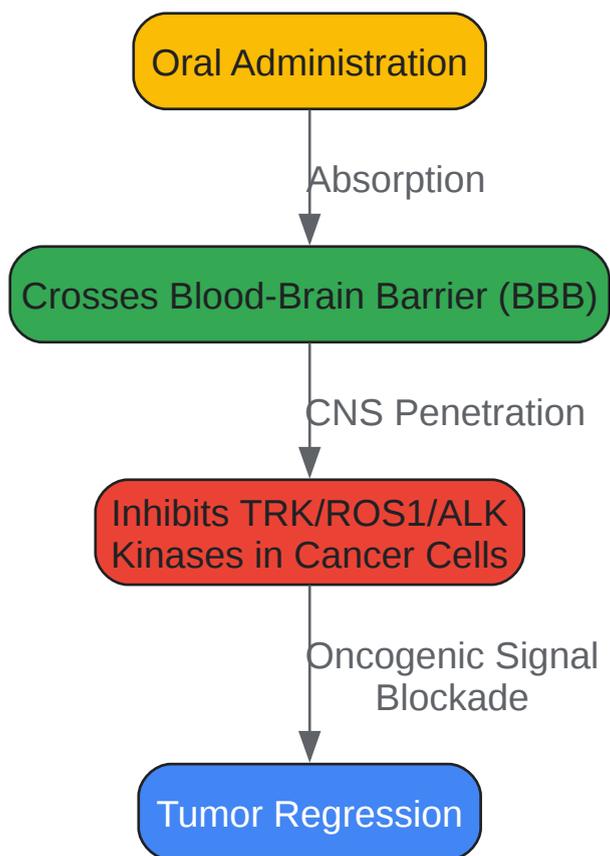
- **Source Trials:** The data is pooled from three multicenter, open-label trials: **ALKA-372-001** (EudraCT 2012-000148-88), **STARTRK-1** (NCT02097810), and **STARTRK-2** (NCT02568267) [4] [2]. STARTRK-2 is an ongoing phase II "basket" trial that enrolls patients based on the presence of specific genetic markers (like NTRK or ROS1 fusions) rather than their specific cancer type [3].
- **Patient Selection:** The efficacy-evaluable population for intracranial analysis typically includes adult patients with:
  - **Locally advanced or metastatic solid tumors** harboring NTRK or ROS1 fusions.
  - **Measurable CNS metastases** at baseline, confirmed by blinded independent central review (BICR).
  - Often, patients were naive to prior TKI inhibitors targeting their specific fusion [3].
- **Dosing Regimen:** Patients received the recommended dose of **entrectinib 600 mg orally once daily** until disease progression or unacceptable toxicity [4] [2].
- **Efficacy Assessment:**
  - **Primary Endpoints:** Systemic and intracranial **Objective Response Rate (ORR)**, defined as the proportion of patients with a tumor size reduction of a predefined amount, and **Duration of Response (DoR)** [1] [4].
  - **Assessment Method:** Intracranial efficacy was specifically evaluated by a **Blinded Independent Central Review (BICR)** using standardized radiological techniques (e.g., MRI) to ensure objectivity [1] [2]. Responses are assessed using criteria like RECIST (Response Evaluation Criteria in Solid Tumors).

## Mechanism of Action & CNS Penetration

**Entrectinib**'s intracranial efficacy is not by chance but is a direct result of its drug design.

- **Targeted Action:** **Entrectinib** is a potent inhibitor of the TRKA/B/C, ROS1, and ALK tyrosine kinases. In cancers with NTRK or ROS1 fusions, these kinases are constantly "on," driving tumor growth [4] [3].
- **Engineered for the Brain:** **Entrectinib** was **specifically developed to cross the blood-brain barrier (BBB)** and remain in the CNS [3] [2]. Preclinical studies in animal models demonstrated a brain-to-blood concentration ratio of 0.4 in mice and up to 2.2 in dogs, proving its ability to penetrate and be retained in the brain [3]. This allows it to directly attack metastatic cancer cells within the CNS.

The following diagram illustrates the journey of **entrectinib** from oral administration to its action on brain metastases.



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## Interpretation & Clinical Context

- **Addressing an Unmet Need:** The high rate of brain metastases in patients with advanced solid tumors, particularly those with ROS1-positive NSCLC (affecting ~40%), creates a critical need for CNS-active therapies [2]. **Entrectinib** is positioned to address this unmet need [1].
- **Comparison with Chemotherapy:** While the search results do not contain a head-to-head clinical trial of **entrectinib** versus chemotherapy for intracranial disease, historical data and the mechanism of action highlight the stark difference. **Standard chemotherapy agents often have poor penetration of the blood-brain barrier**, making them largely ineffective against established brain metastases [5]. The high intracranial ORR and durable responses seen with **entrectinib** represent a paradigm shift compared to the limited efficacy of chemotherapy in this setting.
- **Safety Considerations:** The safety profile of **entrectinib** is generally manageable. Most treatment-related adverse events (e.g., cognitive effects, ataxia) are grade 1 or 2 and can be managed with

dose modifications. Treatment discontinuation due to adverse events occurred in 8.3% of patients in the integrated NTRK fusion-positive population [1].

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## References

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